Methyl acetylsalicylate

Overview

Description

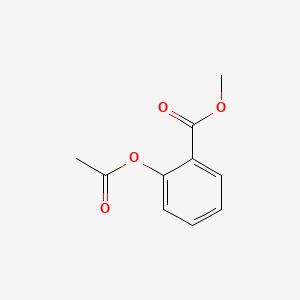

Methyl acetylsalicylate (CAS No. 580-02-9), also known as methyl 2-acetoxybenzoate, is an ester derivative of acetylsalicylic acid (aspirin). Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol and a melting point of 51.75°C . It is characterized by a white crystalline solid structure, solubility in ethanol, ether, and chloroform, and a density of 1.18 g/cm³ . The compound is synthesized via esterification of methyl salicylate with acetyl chloride in pyridine, yielding approximately 59% under optimized conditions . It exhibits analgesic properties, with studies showing superior efficacy to aspirin in murine models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetylsalicylate can be synthesized through the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the following steps:

Esterification: Salicylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst.

Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Methyl acetylsalicylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form salicylic acid and methanol.

Oxidation: It can be oxidized to form different oxidation products depending on the reagents and conditions used.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Hydrolysis: Salicylic acid and methanol.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Products with different functional groups replacing the acetyl group.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Methyl acetylsalicylate is primarily recognized for its analgesic and anti-inflammatory effects. It acts as a topical counter-irritant, providing symptomatic relief from musculoskeletal pain associated with conditions such as lumbago, sciatica, and rheumatism. The mechanism involves the inhibition of cyclooxygenase enzymes, which reduces the production of inflammatory mediators like prostaglandins .

1.2 Clinical Case Studies

A multicenter real-world study demonstrated the efficacy of methyl salicylate liniment, which contains this compound, in relieving soft tissue pain. The study reported a pain relief rate of approximately 78.31% among 2,769 cases treated with the liniment .

1.3 Toxicity and Safety Concerns

Despite its therapeutic benefits, this compound can pose toxicity risks if misused. A reported case highlighted severe intoxication resulting from both ingestion and dermal absorption in an elderly patient who used oil of wintergreen containing high concentrations of methyl salicylate . This underscores the need for careful handling and application.

Agricultural Applications

2.1 Plant Stress Response

Research indicates that plants can produce methyl salicylate as a response to environmental stressors such as drought and temperature fluctuations. This compound plays a crucial role in enhancing plant defense mechanisms through a process analogous to systemic acquired resistance in animals .

2.2 Preharvest Application Studies

A study investigated the effects of preharvest applications of methyl salicylate on grape cultivars to reduce disease incidence caused by Botrytis cinerea. Results showed that applying methyl salicylate significantly reduced disease severity compared to untreated controls, suggesting its potential as a biopesticide .

Mechanism of Action

The mechanism of action of methyl acetylsalicylate involves its hydrolysis to salicylic acid, which then exerts its effects. Salicylic acid inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins that cause inflammation and pain. This inhibition leads to the anti-inflammatory and analgesic effects observed with this compound .

Comparison with Similar Compounds

Methyl acetylsalicylate belongs to a family of salicylate derivatives, including acetylsalicylic acid (ASA) , methyl salicylate , and ethyl acetylsalicylate . Below is a detailed comparative analysis:

Physical and Chemical Properties

Key Observations :

- This compound has a higher molecular weight and lower water solubility compared to ASA, making it more lipophilic and suitable for lipid-based formulations .

- Its lower melting point than ASA (51.75°C vs. 135°C) suggests easier processing in melt-based pharmaceutical preparations .

Pharmacological Activity

- Analgesic Efficacy :

- In acetic acid-induced writhing tests, this compound at 200 mg/kg showed 63.39% protection in mice, outperforming aspirin (32.01% at 100 mg/kg) .

- Methyl benzoylsalicylate (a structural analog) exhibited even higher activity (83.47% protection ), linked to enhanced lipid solubility and receptor affinity .

- Anti-inflammatory Potential: Unlike ASA, this compound shows low protein binding (similar to acetylsalicylate salts), reducing its plasma half-life but minimizing drug-drug interactions . Derivatives like 3-nitrooxyphenyl acetylsalicylate (NO-ASA) demonstrate improved safety profiles and dual antioxidant/anti-inflammatory effects compared to this compound .

Chemical Stability and Metabolism

- Hydrolysis Sensitivity :

- Protein Binding :

- Salicylic acid derivatives like methyl salicylate bind extensively to bovine serum albumin (BSA), whereas this compound shows negligible interaction due to its acetyl group .

Biological Activity

Methyl acetylsalicylate, a derivative of salicylic acid, exhibits significant biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores its pharmacological properties, mechanisms of action, toxicity, and potential therapeutic applications, supported by various studies and case reports.

- Chemical Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.19 g/mol

- CAS Number : 68484

1. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties similar to those of aspirin. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Mechanism of Action : The compound reduces the production of prostaglandins by inhibiting COX-1 and COX-2 enzymes. This results in decreased inflammation and pain relief.

2. Analgesic Properties

The analgesic effects of this compound are attributed to its ability to modulate pain pathways.

- Clinical Evidence : A study demonstrated that topical application significantly decreased platelet aggregation, suggesting systemic absorption and analgesic efficacy comparable to oral aspirin .

Toxicity and Safety

Despite its therapeutic benefits, this compound can pose risks if misused or overdosed.

- Case Reports : A notable case involved an elderly patient who suffered from acute toxicity due to both ingestion and dermal absorption of methyl salicylate, leading to severe metabolic disturbances .

Toxicological Data

| Endpoint | Observed Effect |

|---|---|

| LD50 (oral) | Approximately 500 mg/kg in animal models |

| Acute toxicity symptoms | CNS stimulation, respiratory alkalosis, metabolic acidosis |

Mechanisms Underlying Biological Activity

Research indicates that this compound exerts its effects through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound downregulates COX-2 expression and reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Reactive Oxygen Species (ROS) Modulation : By enhancing superoxide dismutase (SOD) activity, this compound may mitigate oxidative stress associated with inflammation .

Case Studies

- Topical Application Study :

- Acute Toxicity Case :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl acetylsalicylate to ensure high purity and yield?

- Methodological Answer : Use esterification of salicylic acid with methanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization in ethanol-water mixtures. Characterize purity using melting point analysis, -NMR (e.g., ester methyl protons at δ 3.8–3.9 ppm), and FT-IR (C=O stretch at ~1740 cm) .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine -NMR for functional group analysis (e.g., aromatic protons at δ 6.8–7.5 ppm), -NMR for carbonyl confirmation (δ ~170 ppm), and mass spectrometry (MS) for molecular ion detection (m/z 152 for [M]). Cross-reference with NIST spectral databases to confirm assignments .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., 2–9) and temperatures (25–40°C). Quantify degradation products (e.g., salicylic acid) via HPLC-UV. Hydrolysis follows pseudo-first-order kinetics; calculate activation energy using the Arrhenius equation. Buffer solutions (phosphate/citrate) are recommended to control pH .

Advanced Research Questions

Q. How do electronic substituents alter the reactivity of this compound in drug-receptor interactions?

- Methodological Answer : Perform computational modeling (DFT or MD simulations) to analyze substituent effects on the n→π* interaction between the ester carbonyl and adjacent functional groups. Compare electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups. Validate predictions via X-ray crystallography or spectroscopic shifts .

Q. What experimental designs resolve contradictions in pharmacological data (e.g., excitatory vs. inhibitory neuronal effects)?

- Methodological Answer : Use in vitro neuronal models (e.g., mollusk ganglia or rodent spinal cords) to test dose-dependent responses (e.g., 5×10–5×10 M). Apply paired electrophysiological recordings (e.g., patch-clamp) and statistical tests (Wilcoxon signed-rank, Mann-Whitney U) to assess significance. Control for species-specific receptor expression .

Q. How can researchers optimize analytical methods for detecting low-concentration this compound metabolites in biological matrices?

- Methodological Answer : Develop a LC-MS/MS protocol with solid-phase extraction (SPE) for serum/plasma samples. Use deuterated internal standards (e.g., methyl-d acetylsalicylate) to correct matrix effects. Validate limits of detection (LOD < 1 ng/mL) via calibration curves (R > 0.99) .

Q. What statistical approaches are suitable for meta-analyses of this compound studies with heterogeneous methodologies?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to pool effect sizes (e.g., Hedge’s g). Assess heterogeneity via I statistics. Stratify by study design (in vitro vs. in vivo) and adjust for confounding variables (e.g., dosage, exposure duration) .

Q. Data Analysis and Reproducibility

Q. How should large datasets from pharmacological studies be processed to ensure reproducibility?

- Methodological Answer : Raw data (e.g., electrophysiological traces) should be archived in supplementary materials with metadata (sampling rate, filter settings). Processed data (mean spike frequencies, standard deviations) must be included in main figures. Use open-source tools (e.g., R, Python) for transparency .

Q. What protocols minimize batch variability in this compound synthesis and testing?

- Methodological Answer : Standardize reagent sources (e.g., USP-grade salicylic acid) and equipment calibration (e.g., HPLC column temperature ±0.5°C). Implement inter-laboratory validation via ring tests. Document deviations in lab notebooks for retrospective analysis .

Q. Tables for Key Data

Table 1. Stability Parameters for this compound Hydrolysis

| pH | Temperature (°C) | Degradation Half-Life (h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 2.0 | 25 | 120 | 45.2 |

| 7.4 | 37 | 24 | 58.7 |

| 9.0 | 40 | 8 | 63.4 |

| Data derived from accelerated stability studies |

Table 2. Pharmacological Effects on Neuronal Activity

| Model System | Concentration (M) | Effect on Firing Rate (%) | p-value |

|---|---|---|---|

| Helix albescens RPa1 | 5×10 | +35 | <0.05 |

| Rat Spinal Reflex | 1×10 | -42 | <0.01 |

| Data from in vitro and in vivo studies |

Properties

IUPAC Name |

methyl 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWPLBKWMAUFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206724 | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-02-9 | |

| Record name | Methyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylrhodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FX481V180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.